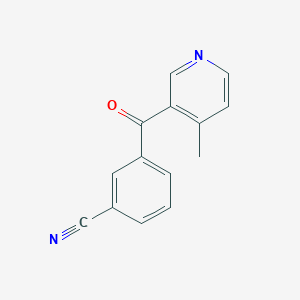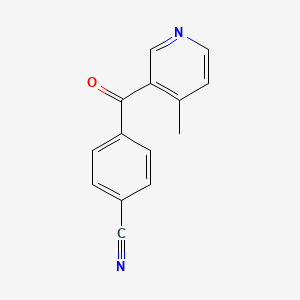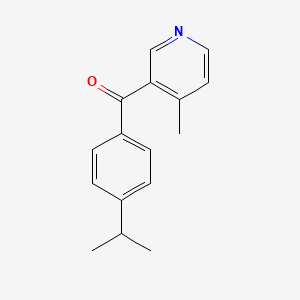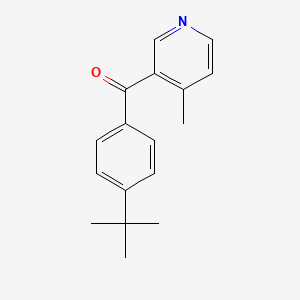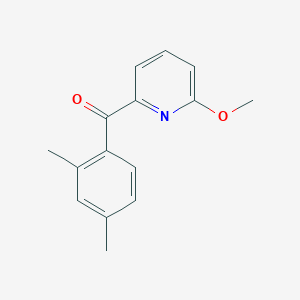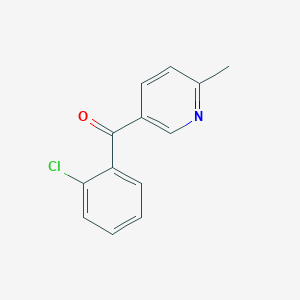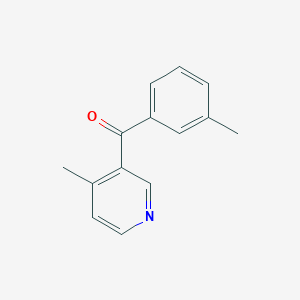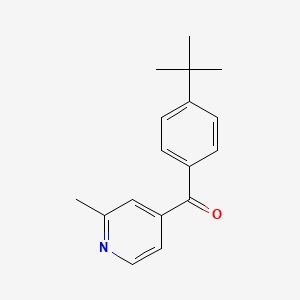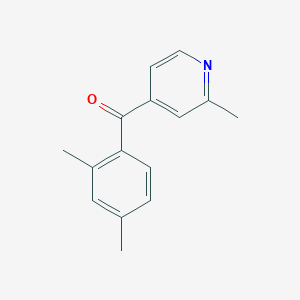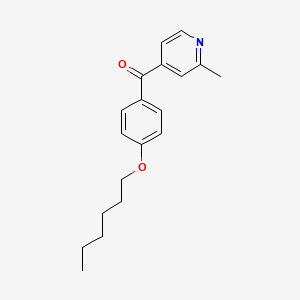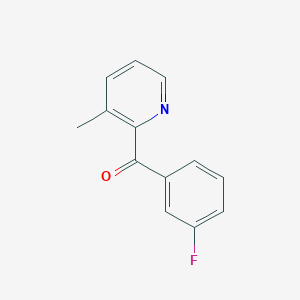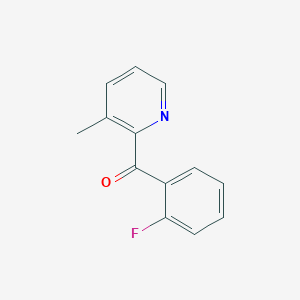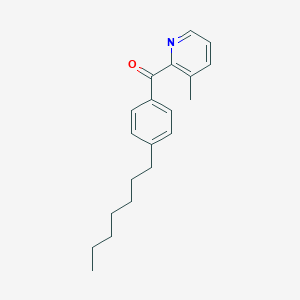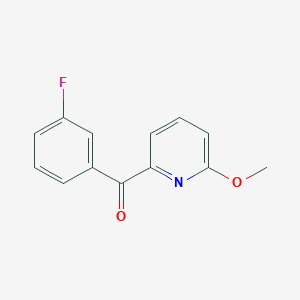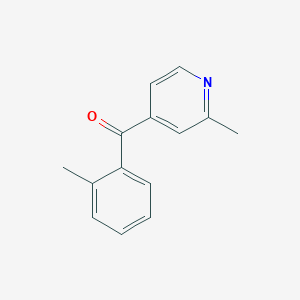
4-(2-メチルベンゾイル)-2-メチルピリジン
概要
説明
4-(2-Methylbenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzoyl group substituted at the 2-position of the pyridine ring and a methyl group at the 4-position
科学的研究の応用
4-(2-Methylbenzoyl)-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
Target of Action
Similar compounds have been found to target bacterial cell division proteins such as ftsz . These proteins play a crucial role in bacterial cell division and are considered potential targets for the development of novel antibacterial agents .
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that it may interact with its targets through nucleophilic substitution reactions . This involves the replacement of a halogen at the benzylic position by a nucleophile .
Biochemical Pathways
It can be speculated that the compound may interfere with the normal functioning of bacterial cell division, thereby inhibiting bacterial growth .
Result of Action
Based on the potential target of action, it can be inferred that the compound may inhibit bacterial cell division, leading to the cessation of bacterial growth .
生化学分析
Biochemical Properties
4-(2-Methylbenzoyl)-2-methylpyridine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative decarboxylation and hydroxylation reactions . These interactions are crucial for understanding the compound’s role in various metabolic pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical reaction.
Cellular Effects
The effects of 4-(2-Methylbenzoyl)-2-methylpyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the expression levels of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, 4-(2-Methylbenzoyl)-2-methylpyridine can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, 4-(2-Methylbenzoyl)-2-methylpyridine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound’s ability to bind to enzyme active sites allows it to modulate enzyme activity, leading to changes in the overall biochemical pathway. Furthermore, 4-(2-Methylbenzoyl)-2-methylpyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Methylbenzoyl)-2-methylpyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 4-(2-Methylbenzoyl)-2-methylpyridine remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 4-(2-Methylbenzoyl)-2-methylpyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways . At higher doses, toxic or adverse effects can be observed. These threshold effects are crucial for determining the safe and effective use of 4-(2-Methylbenzoyl)-2-methylpyridine in research and potential therapeutic applications.
Metabolic Pathways
4-(2-Methylbenzoyl)-2-methylpyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors It can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels
Transport and Distribution
The transport and distribution of 4-(2-Methylbenzoyl)-2-methylpyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The distribution of 4-(2-Methylbenzoyl)-2-methylpyridine can influence its biological activity and effectiveness in various biochemical assays.
Subcellular Localization
4-(2-Methylbenzoyl)-2-methylpyridine exhibits specific subcellular localization patterns that are crucial for its activity and function Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of 4-(2-Methylbenzoyl)-2-methylpyridine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(2-Methylbenzoyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, benzyl-substituted pyridines, and various substituted pyridine derivatives.
類似化合物との比較
Similar Compounds
2-Methyl-4-benzoylpyridine: Similar structure but with different substitution pattern.
4-(2-Methylbenzoyl)pyridine: Lacks the methyl group at the 2-position of the pyridine ring.
2-Methyl-4-(4-methylbenzoyl)pyridine: Has a different substitution on the benzoyl group.
Uniqueness
4-(2-Methylbenzoyl)-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
(2-methylphenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-5-3-4-6-13(10)14(16)12-7-8-15-11(2)9-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQHHDXSZAFLQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC(=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243438 | |
| Record name | (2-Methylphenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-16-9 | |
| Record name | (2-Methylphenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methylphenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


